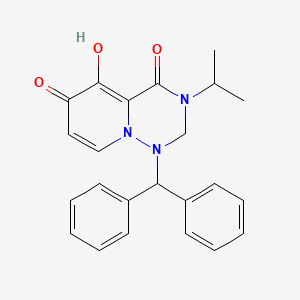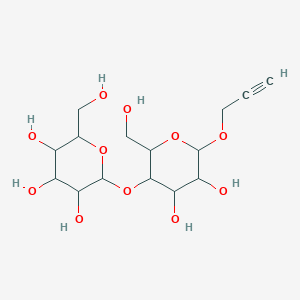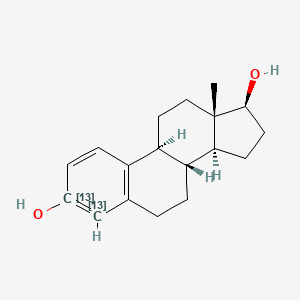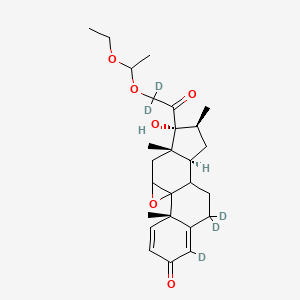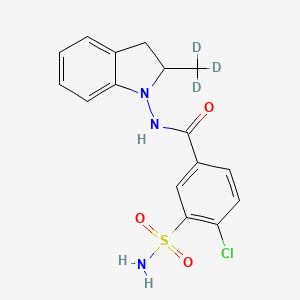
rac Indapamide-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac Indapamide-d3: is a labelled racemic form of Indapamide, an orally active sulphonamide diuretic agent. It is used primarily in scientific research to study the pharmacokinetics and metabolic profiles of Indapamide. The compound is known for its ability to reduce blood pressure by decreasing vascular reactivity and peripheral vascular resistance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac Indapamide-d3 involves the incorporation of deuterium, a stable isotope of hydrogen, into the Indapamide molecule. This process typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve multiple steps of chemical reactions, including amination, sulfonation, and chlorination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced technologies and equipment is essential to achieve high yields and maintain the integrity of the deuterium-labelled compound .
Análisis De Reacciones Químicas
Types of Reactions: rac Indapamide-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to study the behavior of the compound under reducing conditions.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
rac Indapamide-d3 is widely used in scientific research for various applications, including:
Chemistry: It serves as a tracer in studies involving the pharmacokinetics and metabolic pathways of Indapamide.
Biology: The compound is used to investigate the biological effects of Indapamide on cellular and molecular levels.
Medicine: Research on this compound helps in understanding its therapeutic potential and safety profile in treating hypertension and related conditions.
Industry: The compound is utilized in the development of new pharmaceuticals and in quality control processes
Mecanismo De Acción
rac Indapamide-d3 exerts its effects by acting on the nephron, specifically at the proximal segment of the distal convoluted tubule. It inhibits the Na+/Cl- cotransporter, leading to reduced sodium reabsorption. This results in increased excretion of sodium and water, thereby reducing blood pressure. The compound also decreases vascular reactivity and peripheral vascular resistance, contributing to its antihypertensive effects .
Comparación Con Compuestos Similares
Indapamide: The non-deuterated form of rac Indapamide-d3, used as an antihypertensive and diuretic.
Hydrochlorothiazide: Another thiazide-like diuretic with similar antihypertensive properties.
Chlorthalidone: A thiazide-like diuretic with a longer duration of action compared to Indapamide.
Uniqueness: this compound is unique due to the incorporation of deuterium, which enhances its stability and allows for detailed pharmacokinetic studies. The deuterium substitution can affect the metabolic and pharmacokinetic profiles, making it a valuable tool in drug development and research .
Propiedades
Fórmula molecular |
C16H16ClN3O3S |
|---|---|
Peso molecular |
368.9 g/mol |
Nombre IUPAC |
4-chloro-3-sulfamoyl-N-[2-(trideuteriomethyl)-2,3-dihydroindol-1-yl]benzamide |
InChI |
InChI=1S/C16H16ClN3O3S/c1-10-8-11-4-2-3-5-14(11)20(10)19-16(21)12-6-7-13(17)15(9-12)24(18,22)23/h2-7,9-10H,8H2,1H3,(H,19,21)(H2,18,22,23)/i1D3 |
Clave InChI |
NDDAHWYSQHTHNT-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C1CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N |
SMILES canónico |
CC1CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


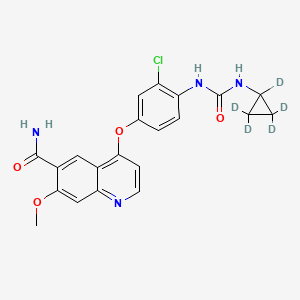
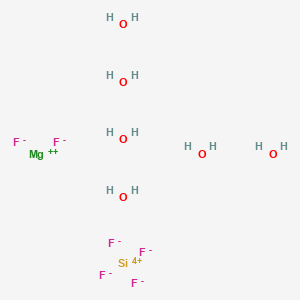

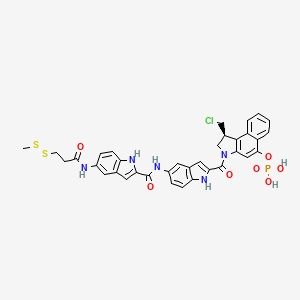
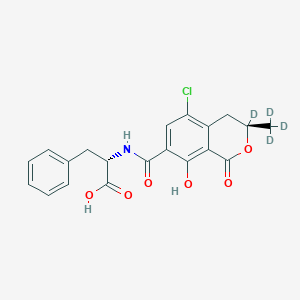
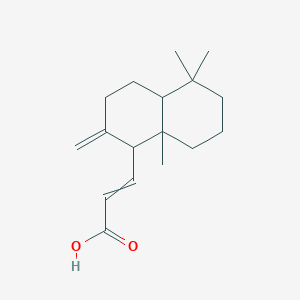
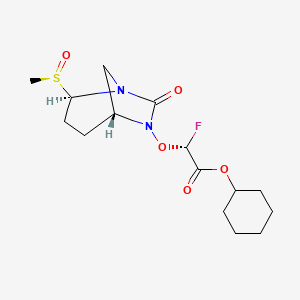

![3,4,5,7-tetradeuterio-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B12428683.png)
